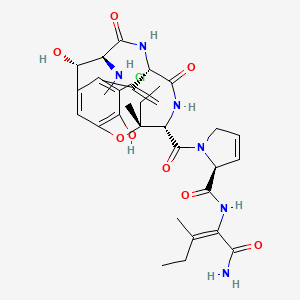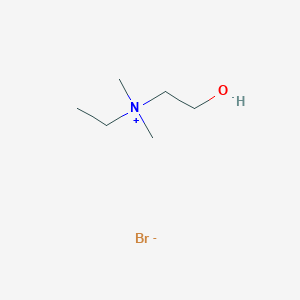
4,7-Dibromo-1-oxo-2,1lambda~5~,3-benzoxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Dibromo-1-oxo-2,1lambda~5~,3-benzoxadiazole is a heterocyclic compound that features a benzoxadiazole core substituted with bromine atoms at the 4 and 7 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4,7-Dibromo-1-oxo-2,1lambda~5~,3-benzoxadiazole can be synthesized through the bromination of 2,1,3-benzoxadiazole using bromine in the presence of iron . This method involves the electrophilic substitution of hydrogen atoms at the 4 and 7 positions with bromine atoms. The reaction is typically carried out under controlled conditions to ensure the selective bromination of the desired positions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
4,7-Dibromo-1-oxo-2,1lambda~5~,3-benzoxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Stille cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Common Reagents and Conditions
Bromination: Bromine in the presence of iron.
Cross-Coupling: Palladium catalysts, boronic acids, and organostannanes under inert atmosphere conditions.
Major Products
Substituted Benzoxadiazoles: Formed through nucleophilic substitution.
Coupled Products: Formed through cross-coupling reactions with various aryl or vinyl groups.
Aplicaciones Científicas De Investigación
4,7-Dibromo-1-oxo-2,1lambda~5~,3-benzoxadiazole has several applications in scientific research:
Organic Electronics: Used as a building block for the synthesis of light-emitting diodes and conducting polymers.
Solar Cells: Incorporated into dye-sensitized solar cells due to its favorable electronic properties.
Material Science: Employed in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism by which 4,7-dibromo-1-oxo-2,1lambda~5~,3-benzoxadiazole exerts its effects is primarily related to its electronic structure. The presence of bromine atoms and the benzoxadiazole core influence the compound’s electron distribution, making it suitable for applications in organic electronics. The molecular targets and pathways involved include interactions with other organic molecules and polymers, facilitating charge transfer and light absorption.
Comparación Con Compuestos Similares
Similar Compounds
- 4,7-Dibromo-2,1,3-benzothiadiazole
- 4,7-Dibromo-2,1,3-benzoselenadiazole
- 4,7-Dibromo-2,1,3-benzothiadiazole
Uniqueness
4,7-Dibromo-1-oxo-2,1lambda~5~,3-benzoxadiazole is unique due to its specific electronic properties conferred by the benzoxadiazole core and bromine substitutions. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it a valuable component in advanced materials and electronic devices .
Propiedades
IUPAC Name |
4,7-dibromo-3-oxido-2,1,3-benzoxadiazol-3-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2N2O2/c7-3-1-2-4(8)6-5(3)9-12-10(6)11/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFOMZKPZMAELS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NO[N+](=C2C(=C1)Br)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40632061 |
Source


|
| Record name | 4,7-Dibromo-1-oxo-2,1lambda~5~,3-benzoxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40632061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4609-97-6 |
Source


|
| Record name | 4,7-Dibromo-1-oxo-2,1lambda~5~,3-benzoxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40632061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-({[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}methyl)-1,3,4-oxadiazole-2-thiol](/img/structure/B14131094.png)

![4-(2-chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-Piperazinesulfonylfluoride](/img/structure/B14131108.png)



![6-Chloro-2-[(4-fluorophenyl)amino]-3-nitrobenzoic acid](/img/structure/B14131129.png)
![Thiazolo[4,5-d]pyriMidin-2(3H)-one, 7-[[(1R)-1-(hydroxyMethyl)-3-Methylbutyl]aMino]-5-[[(1S)-1-phenylethyl]thio]-](/img/structure/B14131139.png)
![2,7-Bis(2-(diisopropylamino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B14131140.png)

![Diphenyl[2-(trichlorosilyl)ethyl]phosphane](/img/structure/B14131145.png)


